N-(2-chlorophenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide
Description
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Properties
IUPAC Name |
N-(2-chlorophenyl)-2-(oxan-4-ylmethoxy)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c19-15-3-1-2-4-16(15)21-18(22)14-5-8-20-17(11-14)24-12-13-6-9-23-10-7-13/h1-5,8,11,13H,6-7,9-10,12H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHRCHNXIYKYHSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=CC(=C2)C(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorophenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- IUPAC Name : this compound
- Molecular Formula : C16H19ClN2O2
- Molecular Weight : 306.79 g/mol
The structure includes a chlorophenyl group, a tetrahydropyran moiety, and an isonicotinamide framework, which are known to contribute to various biological activities.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
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Antimicrobial Activity :
- Several derivatives have shown effectiveness against various bacterial strains. For instance, studies on isonicotinamides suggest they may inhibit bacterial growth by interfering with cell wall synthesis.
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Anti-inflammatory Properties :
- Compounds with similar structures have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The structure-activity relationship (SAR) analysis indicates that the presence of the tetrahydropyran ring enhances anti-inflammatory activity.
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Anticancer Potential :
- Some studies have indicated that isonicotinamides can induce apoptosis in cancer cells through the activation of specific signaling pathways.
The mechanisms by which this compound exerts its effects are still under investigation. However, it is hypothesized that:
- Receptor Modulation : The compound may act as a ligand for certain receptors involved in inflammatory responses.
- Enzyme Inhibition : It may inhibit enzymes such as COX, leading to reduced production of pro-inflammatory mediators.
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antimicrobial Studies : A recent study demonstrated that derivatives of isonicotinamides exhibit significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell membranes.
- Anti-inflammatory Mechanism : Research utilizing quantitative structure–activity relationship (QSAR) modeling has shown that modifications to the tetrahydropyran moiety can enhance COX inhibition, suggesting a pathway for drug design aimed at inflammatory diseases.
- Cancer Cell Apoptosis : In vitro studies indicated that the compound could trigger apoptotic pathways in cancer cells, potentially through the activation of caspases and modulation of Bcl-2 family proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
